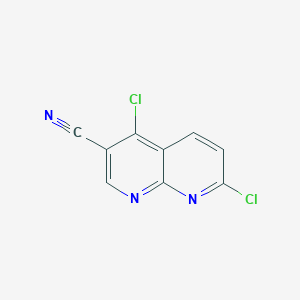

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4,7-dichloro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFSGEHETMCLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Comprehensive Technical Guide for Advanced Drug Discovery

Introduction: Unveiling a Key Building Block in Modern Drug Development

4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid 1,8-naphthyridine core, substituted with reactive chlorine atoms and a cyano group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted protein degraders. The strategic placement of its functional groups makes it an invaluable asset for researchers and scientists dedicated to crafting the next generation of therapeutics. As a key intermediate, it is frequently utilized in the synthesis of molecules for targeted protein degradation, a cutting-edge therapeutic modality.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₂N₃ | [1][2] |

| Molecular Weight | 224.04 g/mol | [1][2] |

| CAS Number | 1234616-32-0 | [1][2] |

| Appearance | Typically a solid | Inferred from related compounds |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Room temperature, in a dry, sealed place | [1] |

Spectroscopic Signature

While specific spectra for this exact compound are proprietary to commercial suppliers, a characteristic spectroscopic profile can be predicted based on its structure and data from analogous 1,8-naphthyridine-3-carbonitrile derivatives.[3][4] This information is crucial for reaction monitoring and structural confirmation.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons of the naphthyridine core are expected to appear as doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and cyano groups. |

| ¹³C NMR | The spectrum would display nine distinct signals corresponding to the carbon atoms of the naphthyridine ring and the cyano group. The carbons attached to the chlorine atoms would be significantly deshielded, appearing at higher chemical shifts. The nitrile carbon would have a characteristic chemical shift in the range of δ 115-120 ppm. Aromatic carbons would resonate in the δ 120-160 ppm region. |

| Infrared (IR) Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms (an M+2 peak approximately 66% of the M⁺ peak, and an M+4 peak approximately 10% of the M⁺ peak) would be a definitive feature. |

Synthesis and Mechanistic Insights

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous compounds, primarily through a variation of the Friedländer annulation followed by chlorination.

Detailed Experimental Protocol (Plausible)

Step 1: Synthesis of 7-Chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile (Friedländer Annulation)

-

To a solution of 2-amino-6-chloropyridine-3-carbaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or potassium carbonate, to the mixture. The choice of base is critical as it facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene group of malononitrile.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within several hours.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

Causality Behind Experimental Choices: The Friedländer synthesis is a classic and efficient method for constructing quinoline and naphthyridine ring systems. The use of a basic catalyst is essential to deprotonate the malononitrile, forming a nucleophilic carbanion that attacks the aldehyde. Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.

Step 2: Synthesis of this compound (Chlorination)

-

Suspend the 7-chloro-4-hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) obtained from the previous step in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux. The hydroxyl group at the 4-position is converted to a chloro group via a nucleophilic substitution reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion. The workup procedure is designed to safely handle the reactive POCl₃ and isolate the final product.

Chemical Reactivity and Strategic Utility

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the naphthyridine ring system and the cyano group activates the chloro substituents, making them good leaving groups. The chlorine at the 4-position is generally more reactive than the one at the 7-position due to the electronic effects of the neighboring nitrogen and the cyano group.

This differential reactivity allows for selective and sequential substitution reactions, which is a key feature for its use in constructing complex molecules.

Common nucleophiles that can be employed include amines, alcohols, and thiols. This reactivity is the cornerstone of its application in the synthesis of targeted protein degraders, where one of the chloro positions is typically functionalized with a linker attached to a protein-of-interest-binding ligand, and the other can be used to modulate physicochemical properties or as another point of attachment.

Applications in Targeted Protein Degradation

The primary application of this compound is as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

This molecule can serve as a scaffold for linking a ligand that binds to a target protein with a ligand that binds to an E3 ligase. The two chloro-positions offer convenient handles for the attachment of these two components via a linker.

The 1,8-naphthyridine core itself can also be part of the E3 ligase-binding moiety or contribute to the overall conformation and cell permeability of the PROTAC molecule. The development of novel E3 ligase ligands is an active area of research, and scaffolds like this are instrumental in exploring new chemical space for this purpose.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound. While a specific material safety data sheet (MSDS) for this compound should be consulted from the supplier, general handling guidelines based on similar compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7][8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][6][7][8]

-

Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6][7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][6][7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[5][6]

Based on the hazard information for analogous compounds, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][8]

Conclusion

This compound stands out as a highly valuable and versatile building block for advanced drug discovery. Its well-defined structure, predictable reactivity, and strategic functionalization make it an ideal starting point for the synthesis of complex and potent therapeutic agents, particularly in the rapidly evolving field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key reactions, and its critical role in the development of PROTACs. For researchers and scientists in the pharmaceutical and biotechnology sectors, a deep understanding of this compound's chemistry is essential for unlocking new therapeutic possibilities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. preprints.org [preprints.org]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

The Synthetic Chemist's Guide to 1,8-Naphthyridine-3-Carbonitrile Derivatives: A Privileged Scaffold in Modern Drug Discovery

Abstract

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a carbonitrile group at the 3-position endows this privileged structure with unique electronic properties and serves as a versatile chemical handle for further molecular elaboration, leading to a wide array of biological activities, including potent anti-mycobacterial and anticancer properties.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing 1,8-naphthyridine-3-carbonitrile derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a comparative analysis of various synthetic routes, empowering chemists to make informed decisions in their synthetic endeavors.

The Strategic Importance of the 1,8-Naphthyridine-3-Carbonitrile Scaffold

The 1,8-naphthyridine nucleus is a bioisostere of quinoline and purine, allowing it to interact with a variety of biological targets. The presence of two nitrogen atoms in the bicyclic system provides sites for hydrogen bonding and coordination with metal ions, which is often crucial for drug-receptor interactions. The carbonitrile (cyano) group is a powerful electron-withdrawing group that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Furthermore, the nitrile functionality is a versatile synthetic intermediate, readily convertible into other functional groups such as carboxylic acids, amides, and tetrazoles, thus enabling the exploration of a broad chemical space during lead optimization.

A notable example of the therapeutic potential of this scaffold is in the development of novel anti-tubercular agents. Recent studies have demonstrated that 1,8-naphthyridine-3-carbonitrile derivatives exhibit significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1]

Key Synthetic Strategies for the 1,8-Naphthyridine-3-Carbonitrile Core

The construction of the 1,8-naphthyridine-3-carbonitrile scaffold can be broadly approached through two highly effective and versatile methodologies: the Friedländer Annulation and Multi-component Reactions. A third, less common but plausible strategy, involves an adaptation of the Gould-Jacobs reaction.

The Friedländer Annulation: A Classic and Reliable Approach

The Friedländer synthesis is a cornerstone in the synthesis of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl or cyano group. For the synthesis of 1,8-naphthyridine-3-carbonitriles, the key starting materials are 2-aminonicotinaldehyde and an active methylene compound bearing a cyano group.

Causality Behind Experimental Choices: The choice of catalyst (acid or base) and reaction conditions can significantly influence the reaction rate and yield. Base catalysis, often employing piperidine or potassium hydroxide, facilitates the deprotonation of the active methylene compound, generating a nucleophilic enolate that initiates the condensation. Acid catalysis, on the other hand, activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. The selection of a suitable solvent is also critical; high-boiling point solvents like ethanol or dimethylformamide (DMF) are often used to drive the reaction to completion, particularly the final dehydration step.

Reaction Mechanism: The generally accepted mechanism for the base-catalyzed Friedländer synthesis of a 1,8-naphthyridine-3-carbonitrile is depicted below. The reaction commences with an aldol-type condensation between the enolate of the active methylene compound and 2-aminonicotinaldehyde, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.

Caption: Mechanism of the Friedländer Annulation.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile

This protocol is adapted from a one-pot synthesis described in the literature.[4]

-

Reaction Setup: To a solution of 2-aminopyridine (1 mmol) and malononitrile (1 mmol) in methanol (10 mL), add the aromatic aldehyde (e.g., benzaldehyde, 1 mmol).

-

Catalyst Addition: Introduce a catalytic amount of 3-nitrophenylboronic acid (10 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature for the time specified by TLC monitoring (typically 2-4 hours).

-

Work-up and Purification: Upon completion of the reaction, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Multi-component Reactions (MCRs): An Efficient and Atom-Economical Strategy

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool in modern organic synthesis.[5][6] These reactions are highly convergent and often lead to the rapid construction of complex molecular architectures from simple precursors. Several MCRs have been developed for the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives.[7]

Causality Behind Experimental Choices: The success of an MCR often hinges on the careful selection of reactants that can participate in a cascade of reactions in a controlled manner. The choice of catalyst is also crucial for promoting the desired reaction pathway and suppressing side reactions. Lewis acids, such as N-bromosulfonamides, have been shown to be effective catalysts for these transformations.[5] The solvent can also play a significant role, with polar aprotic solvents like acetonitrile often favoring the reaction.[5]

Reaction Mechanism: A plausible mechanism for a three-component synthesis of a 2-amino-1,8-naphthyridine-3-carbonitrile derivative involves the initial Knoevenagel condensation of an aromatic aldehyde with malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of 2-aminopyridine to the electron-deficient double bond, and the resulting intermediate undergoes an intramolecular cyclization and subsequent tautomerization to afford the final product.

Caption: Workflow for a multi-component synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile

This protocol is based on a reported method utilizing ammonium metavanadate as a catalyst.[7]

-

Reactant Preparation: In a 50 mL round-bottom flask, combine 2-aminopyridine (10 mmol), 4-methoxybenzaldehyde (15 mmol), and malononitrile (10 mmol) in methanol (15 mL).

-

Catalyst Introduction: Add a catalytic amount of ammonium metavanadate (0.2 mmol) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Once the reaction is complete, the precipitated product is collected by filtration, washed with cold methanol, and dried to yield the pure 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile.

The Gould-Jacobs Reaction: A Potential Alternative Route

While the Gould-Jacobs reaction is classically employed for the synthesis of quinolines, its principles can be conceptually extended to the synthesis of naphthyridines. This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. For the synthesis of a 1,8-naphthyridine-3-carbonitrile, this would necessitate the use of a 2-aminopyridine derivative and a malonic acid derivative bearing a cyano group. While less documented for the 1,8-naphthyridine-3-carbonitrile scaffold specifically, this approach remains a viable synthetic strategy worthy of exploration.

Proposed Synthetic Adaptation: A hypothetical Gould-Jacobs approach would involve the reaction of 2-aminopyridine with ethyl ethoxymethylenecyanoacetate. The resulting intermediate would then be subjected to high-temperature cyclization to afford the 4-hydroxy-1,8-naphthyridine-3-carbonitrile, which could be further functionalized.

Data Presentation: A Comparative Overview of Synthesized Derivatives

The following tables summarize the key physical and spectroscopic data for a selection of 1,8-naphthyridine-3-carbonitrile derivatives synthesized via the methods described above.

Table 1: Physicochemical Properties of Selected 1,8-Naphthyridine-3-carbonitrile Derivatives

| Compound ID | R Group | Yield (%) | Melting Point (°C) | Reference |

| 1 | 4-Methoxyphenyl | 73 | 255 | [8] |

| 2 | Phenyl | 89 | 230-232 | [7] |

| 3 | 4-Chlorophenyl | 92 | 245-247 | [7] |

Table 2: Spectroscopic Data for 2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile

| Spectroscopic Technique | Key Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.71 (s, 3H), 5.58 (s, 2H), 6.87-7.08 (m, 3H), 7.68-8.04 (m, 5H)[7] |

| ¹³C NMR (75 MHz, CDCl₃) | 56.5, 93.0, 114.2, 119.5, 120.8, 124.6, 128.8, 133.9, 146.7, 154.2, 162.8[7] |

| IR (KBr, cm⁻¹) | 3440, 3360, 3340 (NH₂), 2205 (C≡N), 1728 (C=O, from coumarin moiety in this specific derivative)[8] |

| MS (m/z) | 445 (M⁺)[8] |

Conclusion and Future Perspectives

The synthesis of 1,8-naphthyridine-3-carbonitrile derivatives is a dynamic and evolving field of research, driven by the significant therapeutic potential of this heterocyclic scaffold. The Friedländer annulation and multi-component reactions represent the most robust and versatile strategies for accessing these compounds, offering high yields and operational simplicity. The continued development of novel, more sustainable, and atom-economical synthetic methodologies will undoubtedly accelerate the discovery of new 1,8-naphthyridine-3-carbonitrile-based drug candidates. Future research in this area will likely focus on the exploration of novel catalytic systems, the development of enantioselective synthetic routes, and the expansion of the chemical diversity of this important class of molecules.

References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

- 6. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jetir.org [jetir.org]

- 8. preprints.org [preprints.org]

A Technical Guide to the Spectroscopic Characterization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile , a key building block in medicinal chemistry and materials science. While direct, publicly available spectroscopic data for this specific compound is limited, this document leverages data from closely related 1,8-naphthyridine analogues to establish a predictive framework for its analysis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and provide a robust workflow for researchers working with this and similar molecular scaffolds.

The 1,8-naphthyridine core is a privileged heterocyclic motif, with its derivatives exhibiting a wide array of biological activities.[1] A thorough understanding of the spectroscopic properties of substituted 1,8-naphthyridines is therefore crucial for structural elucidation, quality control, and the rational design of novel therapeutic agents and functional materials.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₉H₃Cl₂N₃ and a molecular weight of 224.04 g/mol , presents several key features that will manifest in its spectroscopic data. The dichlorinated naphthyridine ring system and the nitrile group are expected to produce characteristic signals in NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is anticipated to be the most informative. The three protons on the naphthyridine ring will likely appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the chlorine atoms, the nitrile group, and the nitrogen atoms within the rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.2 | s | - |

| H-5 | 7.8 - 8.2 | d | 8.0 - 9.0 |

| H-6 | 7.4 - 7.8 | d | 8.0 - 9.0 |

Note: These are predicted values based on analogues and the influence of substituents. Actual values may vary depending on the solvent and experimental conditions.

The downfield chemical shift of the H-2 proton is expected due to the strong deshielding effect of the adjacent nitrogen atom and the chlorine at the 4-position. The H-5 and H-6 protons would likely appear as a pair of doublets, characteristic of ortho-coupling on a pyridine ring.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbon of the nitrile group, are expected to have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 155 - 160 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 150 - 155 |

| C-8 | 145 - 150 |

| C-8a | 150 - 155 |

| CN | 115 - 120 |

Note: These are predicted values. The signals for the chlorinated carbons (C-4 and C-7) are expected to be significantly downfield.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Acquire a ¹H NMR spectrum, typically using a pulse angle of 30-45° and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary to obtain a spectrum with adequate signal intensity.

-

If further structural confirmation is needed, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum is expected to be the stretching vibration of the nitrile group (C≡N).

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2260 | Medium to Strong |

| C=N (Aromatic) | 1600 - 1650 | Medium |

| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Strong |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺).

-

M⁺: The most abundant peak corresponding to the intact molecule.

-

[M+2]⁺: A peak approximately 66% of the intensity of the M⁺ peak, due to the presence of one ³⁷Cl isotope.

-

[M+4]⁺: A peak approximately 10% of the intensity of the M⁺ peak, due to the presence of two ³⁷Cl isotopes.

The fragmentation pattern under electron impact (EI) ionization may involve the loss of chlorine atoms, the nitrile group, or cleavage of the naphthyridine ring.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

-

Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, IR, and mass spectrometry each providing complementary and essential structural information. While the specific data for this compound is not widely published, the predictive analysis and detailed experimental protocols provided in this guide offer a solid foundation for researchers to confidently acquire, interpret, and validate the structure of this important chemical entity. Adherence to these methodologies will ensure the generation of high-quality, reliable spectroscopic data, which is fundamental to advancing research and development in fields that utilize the 1,8-naphthyridine scaffold.

References

A-Researcher's Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: A Versatile Scaffold in Medicinal Chemistry

Executive Summary: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a key heterocyclic building block that has garnered significant attention in the field of drug discovery. Its unique structural features, particularly the presence of two reactive chlorine atoms at positions C4 and C7, allow for selective functionalization, making it a privileged scaffold for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic chemistry.

IUPAC Name and CAS Registry Number

The formal IUPAC name for this compound is This compound .[1] It is registered under the CAS Number 1234616-32-0 .[1][2][3]

Chemical Structure

The molecule consists of a 1,8-naphthyridine core, which is a bicyclic heteroaromatic system containing two nitrogen atoms. This core is substituted with chlorine atoms at the 4 and 7 positions and a nitrile group at the 3 position.

Physicochemical Data

A summary of the key physicochemical properties is provided below, offering researchers quick access to essential data for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₃Cl₂N₃ | [1][2] |

| Molecular Weight | 224.04 g/mol | [1][2] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Synthesis and Mechanistic Insights

The synthesis of the 1,8-naphthyridine core is a critical process, often achieved through multi-step reactions that build the bicyclic system from simpler precursors.

Overview of Synthetic Routes

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided results, the synthesis of related dichloronaphthyridines often involves the cyclization of aminopyridine derivatives followed by chlorination. For instance, the Vilsmeier-Haack reaction on N-(pyridin-2-yl)acetamide can yield a 2-chloro-1,8-naphthyridine-3-carbaldehyde, which represents a common strategy for building the core structure.[4] Another general approach involves the Grohe-Heitzer reaction, which is used for synthesizing substituted 1,8-naphthyridine rings.[5] The final chlorination step to introduce the chloro groups at the C4 and C7 positions is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) in conjunction with phosphorus pentachloride (PCl₅).[6]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of dichlorinated naphthyridine structures, based on common organic chemistry principles.

References

- 1. escientificsolutions.com [escientificsolutions.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 1234616-32-0 | this compound - Synblock [synblock.com]

- 4. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]

- 5. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

The Versatile Pharmacophore: Unlocking the Therapeutic Potential of 1,8-Naphthyridine Scaffolds

An In-depth Technical Guide

Abstract The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has solidified its status as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, bioisosteric relationship with quinoline, and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents.[1][3] Historically propelled into the pharmaceutical spotlight by the discovery of the antibacterial agent nalidixic acid in 1962, the scaffold has since been elaborated upon to yield compounds with a vast spectrum of biological activities.[1] This guide provides a comprehensive exploration of the key biological activities of 1,8-naphthyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We delve into the scaffold's significant roles in anticancer, antimicrobial, anti-inflammatory, and neurological applications, offering field-proven insights for researchers, scientists, and drug development professionals.[4]

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine framework consists of two fused pyridine rings. This rigid, planar structure is an excellent pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal chelation. The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition at enzyme active sites or receptor binding pockets. The versatility of its synthesis allows for systematic modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This chemical tractability is a primary reason for its widespread application in drug design.

Anticancer Activity: A Primary Focus of Modern Research

The development of 1,8-naphthyridine derivatives as anticancer agents is a highly active area of research.[5] These compounds exert their cytotoxic effects through diverse mechanisms, primarily by targeting key proteins involved in cancer cell proliferation and survival.[2]

Mechanisms of Antineoplastic Action

-

Kinase Inhibition: A predominant mechanism involves the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression of EGFR is a hallmark of many cancers. 1,8-naphthyridine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways that lead to cell growth and proliferation.[6][7]

-

DNA Topoisomerase Inhibition: Several derivatives function as inhibitors of DNA topoisomerases I and II.[2] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the cleavable complex between the enzyme and DNA, these compounds induce DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[8]

-

Tubulin Polymerization Disruption: The modulation of microtubule dynamics is another established anticancer strategy. Certain 1,8-naphthyridine compounds have been shown to interfere with tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[2]

Caption: EGFR signaling pathway inhibition by a 1,8-naphthyridine derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1,8-naphthyridine scaffold have generated crucial insights into the structural requirements for potent anticancer activity.[9]

-

Substitutions at C3: The introduction of carboxamide moieties at the C3 position has been a particularly fruitful strategy. Halogen-substituted aryl groups on the carboxamide side chain often enhance cytotoxicity.[9][10] For example, halogenated derivatives have shown potent activity, suggesting that both electronic and steric factors play a role in target engagement.[9]

-

Substitutions at N1: Alkylation at the N1 position, such as with a propargyl group, has been shown to yield compounds with high cytotoxicity against various cancer cell lines.[11]

-

Halogenation of the Core: The presence of a chlorine atom at the C5 or C7 position can significantly influence the biological activity profile.[9]

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic activity of 1,8-naphthyridine derivatives is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 47 | Halogen substituted C3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [10][12] |

| Compound 47 | Halogen substituted C3-carboxamide | K-562 (Leukemia) | 0.77 | [10][12] |

| Compound 29 | C3-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [10][12] |

| Compound 36 | Halogen substituted C3-carboxamide | PA-1 (Ovarian) | 1.19 | [10][12] |

| Compound 12 | C3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [13] |

| Derivative 5b | bis(trifluoromethyl)phenyl-quinoline-benzamide | MCF-7 (Breast) | 11.25 | [14] |

| Derivative 5e | bis(trifluoromethyl)phenyl-quinoline-benzamide | MCF-7 (Breast) | 13.45 | [14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[9]

Principle: Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: The Historical Bedrock

The therapeutic journey of 1,8-naphthyridines began with their potent antibacterial properties.[1]

Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial mechanism for early 1,8-naphthyridines like nalidixic acid is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. By inhibiting the A subunit of DNA gyrase, these compounds block DNA replication, leading to bacterial cell death.[15] This mechanism is shared with the broader class of quinolone antibiotics.[8]

Modulation of Antibiotic Activity

Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity on their own (MIC ≥ 1024 µg/mL) have been shown to potentiate the effects of established antibiotics.[8] Studies have demonstrated a synergistic effect when these compounds are combined with fluoroquinolones like norfloxacin and ofloxacin against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus.[8] This suggests they may act as efflux pump inhibitors or otherwise interfere with bacterial resistance mechanisms, making them promising candidates for combination therapies.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Broadening the Horizon: Other Key Biological Activities

The versatility of the 1,8-naphthyridine scaffold extends well beyond anticancer and antimicrobial applications.

-

Anti-inflammatory and Immunomodulatory Activity: There is a strong molecular link between chronic inflammation and cancer.[10] Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, primarily by downregulating the secretion of pro-inflammatory cytokines.[11][12][13] This dual activity makes them particularly interesting candidates for chemo-preventive and therapeutic strategies.

-

Antiviral Activity: Derivatives have shown promise as antiviral agents, including activity against HIV.[3][16]

-

Central Nervous System (CNS) Disorders: The scaffold has been explored for its potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis.[4][17]

-

Other Reported Activities: The broad spectrum of biological activities also includes antimalarial, antioxidant, antihypertensive, anti-platelet aggregation, and kinase inhibition properties, among others.[4][17][18][19]

Future Perspectives and Challenges

The 1,8-naphthyridine scaffold remains a highly valuable and versatile platform in drug discovery. Future research will likely focus on designing next-generation derivatives with enhanced potency and selectivity for specific biological targets. The use of computational methods, such as molecular docking and QSAR studies, will be instrumental in rationally designing new compounds with improved therapeutic profiles.[2][14] Key challenges include overcoming drug resistance, particularly in oncology and infectious diseases, and optimizing the pharmacokinetic properties of lead compounds to ensure safety and efficacy in clinical settings. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a wide range of human diseases.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

The Strategic Scaffold: A Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in Modern Drug Discovery

Foreword: The Unseen Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and specificity is paramount. Within this pursuit, the concept of the "privileged scaffold" has emerged as a cornerstone of rational drug design. These are molecular frameworks that, with appropriate functionalization, can bind to a variety of biological targets, thereby offering a rich starting point for the development of new therapeutics. The 1,8-naphthyridine core is a prominent member of this class, demonstrating a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a particularly valuable, yet underexplored, derivative: 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile .

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, reactivity, and strategic application of this versatile chemical intermediate. We will delve into the causality behind experimental choices, offering not just protocols but a validated system of thought for leveraging this scaffold in your own research endeavors.

The Genesis of a Strategic Scaffold: Synthesis of this compound

The journey to harnessing the potential of our target molecule begins with its synthesis. A robust and scalable synthetic route is the bedrock of any successful drug discovery program. The most logical and efficient pathway to this compound involves a two-stage process: the initial construction of the core heterocyclic system followed by a crucial chlorination step.

Stage 1: Building the Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinoline derivatives and their heterocyclic analogues, including the 1,8-naphthyridine core.[3][4] This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. For our target, the synthesis commences with the reaction of 2,6-diaminopyridine with a suitable malonic ester derivative to construct the dihydroxy-1,8-naphthyridine-3-carbonitrile intermediate.

Experimental Protocol: Synthesis of 4,7-Dihydroxy-1,8-naphthyridine-3-carbonitrile

-

Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 2,6-diaminopyridine (1 eq.) and diethyl 2-cyano-3-ethoxyacrylate (1.1 eq.) is heated in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 120-140 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation is complete, the temperature of the reaction mixture is raised to 240-260 °C and maintained for 30-60 minutes to effect the intramolecular cyclization.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, followed by a polar solvent (e.g., ethanol) to remove any remaining impurities. The resulting solid is dried under vacuum to yield 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile.

Stage 2: Chlorination – The Gateway to Reactivity

With the dihydroxy core in hand, the next critical step is the introduction of the chloro groups, which serve as the handles for subsequent functionalization. This is typically achieved using a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A mixture of 4,7-dihydroxy-1,8-naphthyridine-3-carbonitrile (1 eq.) and phosphorus oxychloride (10-15 eq., serving as both reagent and solvent) is placed in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolving HCl gas.

-

Reaction: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₉H₃Cl₂N₃ | 224.04 | 1234616-32-0[8] |

The Art of Selectivity: Harnessing the Differential Reactivity of the Chloro Substituents

The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chloro group at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C7 position. This regioselectivity is a consequence of the electronic properties of the 1,8-naphthyridine ring system, where the C4 position is more electron-deficient and thus more readily attacked by nucleophiles.

This differential reactivity allows for a stepwise and controlled functionalization of the scaffold, enabling the synthesis of a diverse library of compounds from a single, readily accessible intermediate.

Selective Functionalization at the C4 Position

Standard SNAr conditions, typically involving an amine nucleophile in a polar solvent at elevated temperatures, will predominantly lead to substitution at the C4 position.

Experimental Protocol: Selective Amination at C4

-

Reaction Setup: To a solution of this compound (1 eq.) in a suitable solvent (e.g., n-butanol, DMF, or NMP) is added the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (2 eq.).

-

Reaction: The mixture is heated to 80-120 °C and stirred for 2-12 hours, with reaction progress monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative.

Functionalization at the C7 Position

Substitution at the less reactive C7 position typically requires more forcing conditions or a change in reaction mechanism, such as palladium-catalyzed cross-coupling reactions. For instance, Pd-catalyzed amidation has been successfully employed for the functionalization of the 2,7-dichloro-1,8-naphthyridine system and is a highly translatable methodology to our scaffold.[9]

Experimental Protocol: Pd-Catalyzed Amidation at C7 (Post-C4 Functionalization)

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the 4-amino-7-chloro-1,8-naphthyridine-3-carbonitrile derivative (1 eq.), the desired primary amide (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., Xantphos, 10-20 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2 eq.) are combined in an anhydrous solvent (e.g., dioxane or toluene).

-

Reaction: The mixture is heated to 100-120 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 4-amino-7-amido-1,8-naphthyridine-3-carbonitrile.

Application in Drug Discovery: A Case Study in Anti-Mycobacterial Agents

The true measure of a scaffold's value is its successful application in the generation of biologically active molecules. The 1,8-naphthyridine-3-carbonitrile framework has shown considerable promise in the development of anti-mycobacterial agents.[1][2] By leveraging the synthetic strategies outlined above, a diverse library of compounds can be generated and screened for activity against Mycobacterium tuberculosis.

For instance, starting with this compound, one can envision a synthetic pathway to novel anti-tubercular agents:

-

Selective amination at C4 with a key pharmacophoric amine.

-

Subsequent functionalization at C7 with a range of amides or other groups via Pd-catalyzed cross-coupling to explore the structure-activity relationship (SAR).

This systematic approach allows for the fine-tuning of the molecule's properties, such as its potency, selectivity, and pharmacokinetic profile, ultimately leading to the identification of promising drug candidates.

Conclusion: A Scaffold Primed for Discovery

This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its straightforward synthesis and, most importantly, the differential reactivity of its chloro substituents provide a strategic platform for the efficient and controlled generation of diverse molecular libraries. This guide has laid out a logical and experimentally validated framework for the synthesis and application of this scaffold. By understanding the underlying principles of its reactivity, researchers can unlock its full potential and accelerate the discovery of the next generation of therapeutics.

References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. mdpi.com [mdpi.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichlorinated Naphthyridine Scaffold: A Versatile Tool in Modern Drug Discovery and Materials Science

Introduction: The Strategic Value of the Naphthyridine Core and the Impact of Dichlorination

The naphthyridine scaffold, a bicyclic heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, provide a unique framework for designing molecules with specific biological activities and photophysical properties.[1][3] Among the various substituted naphthyridines, the dichlorinated isomers, such as 2,7-dichloro-1,8-naphthyridine and 2,4-dichloro-1,5-naphthyridine, have emerged as exceptionally versatile building blocks.[4] The strategic placement of two chlorine atoms offers synthetic chemists a powerful handle for sequential and regioselective functionalization, enabling the creation of diverse molecular libraries for various applications.

The chlorine atoms, being good leaving groups, readily participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.[3][5][6] This allows for the precise installation of aryl, heteroaryl, alkyl, amino, and alkynyl moieties, providing a straightforward path to modulate the steric and electronic properties of the final compounds. This fine-tuning is critical for optimizing interactions with biological targets or for tailoring the optoelectronic characteristics of materials. This guide provides an in-depth exploration of the synthesis and potential applications of dichlorinated naphthyridines, offering insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing and Functionalizing the Dichlorinated Naphthyridine Core

The journey to harnessing the potential of dichlorinated naphthyridines begins with their efficient synthesis and subsequent functionalization. The most common route to dichlorinated naphthyridines involves the chlorination of the corresponding naphthyridinones (or dihydroxynaphthyridines) using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[4][7]

Experimental Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine from 1,8-Naphthyridine-2,7-dione

This protocol outlines a typical procedure for the dichlorination of a naphthyridinone precursor.

Materials:

-

1,8-Naphthyridine-2,7-dione

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Crushed ice

-

Sodium carbonate (Na₂CO₃)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 1,8-naphthyridine-2,7-dione (1.0 equivalent), PCl₅ (2.1 equivalents), and POCl₃ (2.5 equivalents) is prepared.[4]

-

The mixture is heated to reflux and maintained at this temperature for 6 hours.[4] The reaction should be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material.

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured over crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

The acidic solution is then neutralized by the slow addition of sodium carbonate until the pH reaches approximately 8.[4]

-

The resulting precipitate, which is the crude 2,7-dichloro-1,8-naphthyridine, is collected by filtration.

-

The crude product is then recrystallized from acetone to yield the pure 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.[4]

Functionalization via Cross-Coupling Reactions

The true synthetic utility of dichlorinated naphthyridines lies in their ability to undergo selective functionalization at the chlorinated positions. The differential reactivity of the chlorine atoms can often be exploited to achieve mono- or di-substitution.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[5][8] This reaction is instrumental in synthesizing a wide array of biologically active molecules, including kinase inhibitors.[9]

Experimental Protocol 2: Buchwald-Hartwig Amination of a Dichloronaphthyridine

This protocol provides a general procedure for the mono-amination of a dichloronaphthyridine.

Materials:

-

Dichloronaphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine)

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride - SIPr.HCl)

-

Strong base (e.g., Lithium bis(trimethylsilyl)amide - LHMDS, 1M solution in THF)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

An oven-dried Schlenk tube is charged with the dichloronaphthyridine (1.0 equivalent), Pd₂(dba)₃ (0.01 equivalents), and SIPr.HCl (0.04 equivalents) under an inert atmosphere (e.g., argon).[1]

-

The amine (1.2 equivalents) is then added, and the tube is sealed.

-

Anhydrous THF is added, followed by the LHMDS solution (1.5 equivalents).[1]

-

The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted with diethyl ether.

-

The crude product is purified by flash column chromatography on silica gel to yield the mono-aminated naphthyridine.

The Sonogashira coupling enables the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, a key transformation for creating extended π-systems in materials science and for introducing alkynyl functionalities in drug candidates.[3][6]

Experimental Protocol 3: Sonogashira Coupling of a Dichloronaphthyridine

This protocol outlines a typical Sonogashira coupling reaction.

Materials:

-

Dichloronaphthyridine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine - Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

To a solution of the dichloronaphthyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equivalents), CuI (0.04 equivalents), and triethylamine (2.0 equivalents).[3][6]

-

The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).

-

The reaction is then worked up by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Medicinal Chemistry: Targeting Kinases and GPCRs

The dichlorinated naphthyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases and modulators of G-protein coupled receptors (GPCRs).

Dichlorinated Naphthyridines as Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The naphthyridine core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several cancers.[11][12] Several 1,6-naphthyridine derivatives have been developed as potent c-Met inhibitors.[13][14][15]

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 1,6-Naphthyridinone | c-Met | 9.8 | [16] |

| 1,6-Naphthyridinone | VEGFR-2 | 8.8 | [16] |

| 1H-Imidazo[4,5-h][17][18]naphthyridin-2(3H)-one | c-Met | 2600 | [13] |

| Pyridine-bioisostere of Cabozantinib | c-Met | 4.9 | [19] |

c-Met Signaling Pathway and Inhibition

The binding of HGF to c-Met leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[20] This triggers a downstream signaling cascade involving pathways such as PI3K/Akt and RAS/MAPK, promoting cell proliferation, survival, and motility.[20] Small molecule inhibitors based on the dichlorinated naphthyridine scaffold can bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[12]

Caption: c-Met signaling pathway and point of inhibition.

CDK5 is a proline-directed serine/threonine kinase that is crucial for neuronal development and function.[17][21][22] Its dysregulation has been linked to neurodegenerative diseases and cancer.[18][23][24] Substituted 1,6-naphthyridines have been identified as potent inhibitors of CDK5.[25]

| Compound Class | Target Kinase | IC₅₀ Range (nM) | Reference |

| Substituted 1,6-Naphthyridines | CDK5 | <10 - >1000 | [24][25] |

| Diaminothiazoles | CDK2 | 20 - 70 | [26] |

| Diaminothiazoles | CDK5 | 9 - 93 | [26][27] |

CDK5 Signaling in Neuronal Function

In neurons, CDK5 is activated by its regulatory partners p35 or p39.[21] The CDK5/p35 complex phosphorylates a multitude of substrates involved in synaptic plasticity, neurotransmitter release, and neuronal migration.[17] Aberrant cleavage of p35 to p25 leads to prolonged and mislocalized CDK5 activity, contributing to neurotoxicity.[22] Naphthyridine-based inhibitors can block the ATP-binding site of CDK5, thus preventing the phosphorylation of its downstream targets and mitigating the detrimental effects of its hyperactivity.

Caption: CDK5 signaling in normal and pathological conditions.

Dichlorinated Naphthyridines as GPCR Modulators

GPCRs are the largest family of membrane proteins and are the targets of a significant portion of currently marketed drugs. The dichlorinated naphthyridine scaffold has been explored for the development of GPCR modulators, particularly for adenosine receptors.

The A₂A adenosine receptor is a GPCR that plays a role in various physiological processes, including inflammation and neurotransmission.[28] A series of 1,8-naphthyridin-4-one derivatives have been synthesized and shown to be selective A₂A adenosine receptor antagonists.[28][29]

| Compound Series | Target Receptor | Affinity (Ki, nM) | Reference |

| 1,8-Naphthyridin-4-ones | Bovine A₁ AR | 0.5 - >1000 | [29] |

| 1,8-Naphthyridin-4-ones | Human A₁ AR | 10 - >10000 | [29] |

| 1,8-Naphthyridin-4-ones | Human A₂A AR | 50 - >10000 | [29] |

Applications in Materials Science: From Lighting to Electronics

The rigid, planar structure and tunable electronic properties of dichlorinated naphthyridines make them attractive candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and as fluorescent probes.

Naphthyridine Derivatives in OLEDs

Naphthyridine-based materials have been successfully employed as emitters in OLEDs, demonstrating high efficiency and tunable emission colors.[30][31][32] The electron-deficient nature of the naphthyridine core makes it an excellent acceptor unit in donor-acceptor type thermally activated delayed fluorescence (TADF) emitters.[33]

| Emitter Type | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) | Color | Reference |

| Naphthyridine-based TADF | 29.9% | 33,540 | Blue | [33] |

| Naphthyridine-based TADF | 25.8% | 14,480 | Blue | [33] |

| Iridium(III) Complex | 32.3% | 242,548 | Green-Red | [30] |

| Naphthalimide-based | 3.3% | - | Green | [32] |

Naphthyridine-Based Fluorescent Probes

The photophysical properties of naphthyridine derivatives, such as their fluorescence quantum yields and lifetimes, can be modulated by the introduction of different substituents.[34] This has led to the development of naphthyridine-based fluorescent probes for the detection of biomolecules and for cellular imaging.[21][24]

| Probe Type | Stokes Shift (nm) | Quantum Yield | Application | Reference |

| 2,7-Naphthyridine Derivative | 227 | - | Biothiol detection | [24] |

| 1,6-Naphthyridine Derivatives | - | 0.05 - 0.1 | Nonlinear optics | [35] |

| Naphthalimide Derivatives | - | 0.01 - 0.87 | Solvent polarity sensing | [34] |

Conclusion and Future Perspectives

Dichlorinated naphthyridines have firmly established themselves as a cornerstone of modern synthetic and medicinal chemistry. Their facile synthesis and the ability to undergo a multitude of selective functionalization reactions provide access to a vast chemical space. The successful application of this scaffold in the development of potent kinase inhibitors and promising materials for organic electronics underscores its immense potential.

Future research in this area will likely focus on several key aspects. The development of more efficient and regioselective synthetic methodologies will continue to be a priority, enabling the creation of even more complex and diverse molecular architectures. In medicinal chemistry, the exploration of dichlorinated naphthyridines as modulators of other target classes beyond kinases and GPCRs is a promising avenue. Furthermore, the elucidation of detailed structure-activity and structure-property relationships will guide the rational design of next-generation therapeutics and materials. For materials science, the focus will be on further enhancing the performance of naphthyridine-based devices, including improving their efficiency, stability, and color purity. The continued investigation of this remarkable heterocyclic scaffold is poised to yield further breakthroughs in both human health and technology.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]

- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 12. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]

- 24. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 1,8-Naphthyridin-4-one derivatives as new ligands of A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]

- 35. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemist's Compass: A Technical Guide to 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking a Privileged Scaffold

In the landscape of heterocyclic chemistry, certain core structures consistently emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable propensity for binding to multiple, distinct biological targets. The 1,8-naphthyridine nucleus is a prominent member of this class, valued for its role as a purine bioisostere and its proven track record in a wide array of therapeutic areas, from antimicrobials to oncology.[1][2] This in-depth guide focuses on a particularly powerful and versatile derivative: 4,7-dichloro-1,8-naphthyridine-3-carbonitrile . We will dissect its synthesis, illuminate the nuances of its chemical reactivity, and demonstrate its strategic application in the design of targeted therapies, with a special focus on kinase inhibitors. This document is designed not merely as a protocol, but as a technical resource to empower researchers to leverage this high-potential building block in their drug discovery programs.

The Strategic Value Proposition: Why This Naphthyridine?

The utility of this compound in medicinal chemistry is rooted in three key features:

-

The 1,8-Naphthyridine Core: This nitrogenous bicyclic system is a superb hinge-binding motif. The N1 nitrogen acts as a crucial hydrogen bond acceptor, mimicking the interaction of adenine's N1 with the kinase hinge region, a cornerstone of many ATP-competitive inhibitors.[3]

-